molecular formula C10H12F2N2 B13202370 4-(3,5-Difluorophenyl)pyrrolidin-3-amine

4-(3,5-Difluorophenyl)pyrrolidin-3-amine

Cat. No.: B13202370
M. Wt: 198.21 g/mol
InChI Key: FYBQFHJIWWIAHL-UHFFFAOYSA-N
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Description

4-(3,5-Difluorophenyl)pyrrolidin-3-amine is a chemical compound characterized by the presence of a pyrrolidine ring substituted with a 3,5-difluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(3,5-Difluorophenyl)pyrrolidin-3-amine typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as amino acids or other nitrogen-containing compounds.

    Introduction of the 3,5-Difluorophenyl Group: The difluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction. This involves the reaction of a fluorinated benzene derivative with a nucleophile, such as an amine, under specific conditions.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes:

    Use of Catalysts: Catalysts such as palladium or other transition metals may be used to facilitate the reaction.

    Controlled Reaction Conditions: Temperature, pressure, and solvent choice are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: 4-(3,5-Difluorophenyl)pyrrolidin-3-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its biological activity.

    Substitution: The compound can participate in substitution reactions where one or more atoms are replaced by other functional groups.

Common Reagents and Conditions:

    Oxidizing Agents: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reducing Agents: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution Reagents: Halogenating agents, alkylating agents, and other electrophiles can be used for substitution reactions.

Major Products Formed:

    Oxidation Products: Oxidized derivatives such as N-oxides or hydroxylated compounds.

    Reduction Products: Reduced forms such as amines or alcohols.

    Substitution Products: Compounds with new functional groups replacing the original substituents.

Scientific Research Applications

4-(3,5-Difluorophenyl)pyrrolidin-3-amine has several applications in scientific research:

    Medicinal Chemistry: The compound is investigated for its potential as a pharmaceutical agent due to its unique structural features and biological activity.

    Biological Studies: It is used in studies to understand its interaction with biological targets and its effects on cellular processes.

    Industrial Applications:

Mechanism of Action

The mechanism of action of 4-(3,5-Difluorophenyl)pyrrolidin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets involved depend on the specific application and context of use.

Comparison with Similar Compounds

    Pyrrolidine Derivatives: Compounds such as pyrrolidin-2-one and pyrrolidin-2,5-dione share the pyrrolidine ring structure and exhibit similar biological activities.

    Fluorinated Aromatic Compounds: Compounds like 3,5-difluorobenzylamine and 3,5-difluorophenylalanine have similar fluorinated aromatic rings and may exhibit comparable properties.

Uniqueness: 4-(3,5-Difluorophenyl)pyrrolidin-3-amine is unique due to the combination of the pyrrolidine ring and the 3,5-difluorophenyl group, which imparts specific chemical and biological properties not found in other similar compounds.

Properties

Molecular Formula

C10H12F2N2

Molecular Weight

198.21 g/mol

IUPAC Name

4-(3,5-difluorophenyl)pyrrolidin-3-amine

InChI

InChI=1S/C10H12F2N2/c11-7-1-6(2-8(12)3-7)9-4-14-5-10(9)13/h1-3,9-10,14H,4-5,13H2

InChI Key

FYBQFHJIWWIAHL-UHFFFAOYSA-N

Canonical SMILES

C1C(C(CN1)N)C2=CC(=CC(=C2)F)F

Origin of Product

United States

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